molecular formula C8H12F3NO4 B572483 Methyl 3-azetidineacetate trifluoroacetate salt CAS No. 1313738-62-3

Methyl 3-azetidineacetate trifluoroacetate salt

Cat. No.: B572483
CAS No.: 1313738-62-3
M. Wt: 243.182
InChI Key: IIHOAEAWZALALH-UHFFFAOYSA-N
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Description

Methyl 3-azetidineacetate trifluoroacetate salt is a chemical compound with the molecular formula C6H11NO2.C2HF3O2. It is known for its unique structure, which includes an azetidine ring, a trifluoroacetate group, and a methyl ester. This compound is used in various scientific research applications due to its reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-azetidineacetate trifluoroacetate salt typically involves the reaction of 3-azetidineacetic acid with methyl trifluoroacetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azetidineacetate trifluoroacetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-azetidineacetate trifluoroacetate salt is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-azetidineacetate trifluoroacetate salt involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoroacetate group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-azetidineacetate
  • Ethyl 3-azetidineacetate
  • Methyl 3-pyrrolidineacetate

Uniqueness

Methyl 3-azetidineacetate trifluoroacetate salt is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous .

Properties

IUPAC Name

methyl 2-(azetidin-3-yl)acetate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)2-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHOAEAWZALALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNC1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735068
Record name Trifluoroacetic acid--methyl (azetidin-3-yl)acetate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-62-3
Record name Trifluoroacetic acid--methyl (azetidin-3-yl)acetate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(azetidin-3-yl)acetate; trifluoroacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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